molecular formula C12H9FINO2S B8417031 Methyl 4-[(2-fluoro-4-iodophenyl)amino]thiophene-3-carboxylate

Methyl 4-[(2-fluoro-4-iodophenyl)amino]thiophene-3-carboxylate

Cat. No.: B8417031
M. Wt: 377.18 g/mol
InChI Key: HPIIYIZJKRIUTE-UHFFFAOYSA-N
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Description

Methyl 4-[(2-fluoro-4-iodophenyl)amino]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C12H9FINO2S and its molecular weight is 377.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H9FINO2S

Molecular Weight

377.18 g/mol

IUPAC Name

methyl 4-(2-fluoro-4-iodoanilino)thiophene-3-carboxylate

InChI

InChI=1S/C12H9FINO2S/c1-17-12(16)8-5-18-6-11(8)15-10-3-2-7(14)4-9(10)13/h2-6,15H,1H3

InChI Key

HPIIYIZJKRIUTE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC=C1NC2=C(C=C(C=C2)I)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of methyl-4-(2-fluoro-4-iodo-phenylamino)-2,3-dihydro-thiophene-3-carboxylate (5.7 g, 15.0 mmol) and chloranil (5.7 g, 15.0 mmol) in toluene (50 mL) was heated to reflux for 2 hours. The solution was cooled to room temperature and the solvent was evaporated. The resulting dark brown solid was recrystallized from methanol to provide methyl 4-(2-fluoro-4-iodo-phenylamino)-thiophene-3-carboxylate (2.8 g, 49.5% yield). MS (EI) for C12H9FINO2S: 378 (MH+).
Name
methyl-4-(2-fluoro-4-iodo-phenylamino)-2,3-dihydro-thiophene-3-carboxylate
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of methyl 4-[(2-fluoro-4-iodophenyl)amino]-2,5-dihydrothiophene-3-carboxylate (1.2 g, 3.16 mmol) in 10 ml of anhydrous toluene was added 2,3,5,6-tetrachlorocyclohexa-2,5-diene-1,4-dione (0.78 g, 3.16 mmol). The mixture was refluxed for 2 h. The mixture was cooled to 50° C. and concentrated in vacuo to dryness and cooled to room temperature. To the residue was added ethanol and the mixture was refluxed for several minutes, cooled to room temperature and light blue crystalline product was filtered off and dried in vacuo to afford methyl 4-[(2-fluoro-4-iodophenyl)amino]thiophene-3-carboxylate (0.74 g, 62%). 1HNMR (d6-DMSO): 8.78 (s, 1H), 8.42 (d, 1H), 7.64 (d, 1H), 7.46 (d, 1H), 7.37 (t, 1H), 7.14 (s, 1H), 3.85 (s, 3H); MS (EI) for C12H9FINO2S: 378 (MH+).
Name
methyl 4-[(2-fluoro-4-iodophenyl)amino]-2,5-dihydrothiophene-3-carboxylate
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.78 g
Type
reactant
Reaction Step Two

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